Product packaging for 8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one(Cat. No.:CAS No. 438621-58-0)

8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one

カタログ番号: B1297182
CAS番号: 438621-58-0
分子量: 245.32 g/mol
InChIキー: ZIILOBDVULJBMD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Overview of Spirocyclic Heterocycles in Medicinal Chemistry

Spirocyclic heterocycles are a fascinating class of organic compounds characterized by a unique three-dimensional structure where two rings are connected by a single common atom. This structural feature imparts a high degree of rigidity, which is a desirable trait in medicinal chemistry for designing molecules that can fit into the specific binding sites of biological targets. mdpi.com The incorporation of a spirocyclic scaffold can significantly influence a compound's pharmacological and pharmacokinetic properties, often leading to increased potency and selectivity compared to their non-spiro counterparts. acs.orgnih.gov

These scaffolds are found in a variety of approved drugs and drug candidates. acs.org At least 85% of all bioactive compounds are estimated to contain a heterocyclic moiety, making the synthesis of novel heterocyclic structures, including spiro-variants, a vibrant area of research. beilstein-journals.org The unique chemical, physical, and biological properties of spiro-compounds have made them privileged scaffolds in modern medicinal chemistry, with applications ranging from anticancer to antimicrobial agents. mdpi.comresearcher.life

Significance of the 1,3,8-Triazaspiro[4.5]decane Scaffold in Drug Discovery

The 1,3,8-triazaspiro[4.5]decane core, which forms the backbone of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one, has emerged as a particularly valuable scaffold in the field of drug discovery. Researchers have successfully utilized this framework to develop compounds targeting a diverse array of biological pathways and receptors.

Key areas where this scaffold has shown promise include:

Cardioprotection: Derivatives of 1,3,8-triazaspiro[4.5]decane have been identified as the first small-molecule inhibitors of the mitochondrial permeability transition pore (mPTP). nih.gov These compounds target the c subunit of the F1/FO-ATP synthase complex, offering a novel pharmacological approach to treating reperfusion damage following a myocardial infarction. nih.govnih.gov

Neurological and Psychiatric Disorders: A high-throughput screening campaign identified derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione as a novel chemotype for δ opioid receptor (DOR)-selective agonists. nih.govnih.gov Such compounds are of interest for their potential to treat conditions like chronic pain and migraine. nih.gov

Oncology: The 1,3,8-triazaspiro[4.5]decan-4-one scaffold was instrumental in the development of isoform-selective inhibitors of Phospholipase D2 (PLD2). nih.gov As inhibition of PLD activity can lead to increased cancer cell apoptosis and decreased metastasis, these compounds represent a novel approach for cancer treatment. nih.gov

Necroptosis Inhibition: Virtual screening identified 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a hit compound for inhibiting receptor-interacting protein kinase 1 (RIPK1), a key mediator of necroptosis. researchgate.net This pathway is implicated in inflammatory and neurodegenerative diseases. researchgate.net

Myelostimulation: Certain 1,3,8-triazaspiro[4.5]decane-2,4-diones have demonstrated myelostimulating activity in models of artificially induced myelodepression, accelerating the regeneration of lymphocytes and granulocytes. researchgate.net

Current Research Landscape Pertaining to this compound and its Bioactive Analogs

While direct research focusing exclusively on this compound is specific, a significant body of work exists for its close structural analogs and isomers. This research provides critical insights into the potential bioactivity of the title compound. The benzyl (B1604629) group at the 8-position is a common feature in many investigated series, highlighting its importance for interacting with various biological targets.

For instance, studies on an isomeric scaffold, 1,4,8-triazaspiro[4.5]decan-2-one, have yielded potent mPTP inhibitors. tandfonline.comnih.gov One patent describes 3-(S)-benzyl-8-(2-ethylbutyryl)-1,4,8-triazaspiro[4.5]decan-2-one as a compound with high affinity for opioid receptors and potential for regulating serotonin (B10506) and noradrenaline reuptake. nus.edu.sgnus.edu.sg

The research on the closely related 1,3,8-triazaspiro[4.5]decane-2,4-dione core has identified δ opioid receptor agonists. nih.gov Furthermore, a virtual screening study highlighted 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a promising inhibitor of RIPK1 kinase. researchgate.net This collective research underscores the therapeutic potential embedded within the triazaspiro[4.5]decane framework, particularly when substituted with a benzyl group.

Core ScaffoldKey SubstituentsReported Biological Target / ActivityReference
1,3,8-Triazaspiro[4.5]decaneVariesmPTP Inhibition (Cardioprotection) nih.gov
1,3,8-Triazaspiro[4.5]decane-2,4-dioneVariesδ Opioid Receptor (DOR) Agonism nih.govresearchgate.net
1,3,8-Triazaspiro[4.5]decan-4-one1-(3-fluorophenyl), 8-(ethyl)-2-naphthamidePhospholipase D2 (PLD2) Inhibition nih.gov
1,4,8-Triazaspiro[4.5]decan-2-one8-benzyl, 3-isobutyl, 1-acetic acidmPTP Inhibition nih.gov
1,4,8-Triazaspiro[4.5]decan-2-one3-(S)-benzyl, 8-(2-ethylbutyryl)Opioid Receptor Affinity, Serotonin/Noradrenaline Reuptake Regulation nus.edu.sgnus.edu.sg
1,3,8-Triazaspiro[4.5]decane-2,4-dione8-benzoyl, 3-benzylRIPK1 Kinase Inhibition (Hit Compound) researchgate.net
1,3,8-Triazaspiro[4.5]decane-2,4-dioneVariesMyelostimulation researchgate.net

Research Objectives and Scope for In-depth Academic Inquiry into this compound

The existing body of research on analogs provides a strong rationale for a focused investigation into this compound. Key objectives for future academic inquiry should include:

Targeted Synthesis and Characterization: Development of an efficient and scalable synthetic route to obtain pure this compound, followed by comprehensive structural and physicochemical characterization.

Systematic Biological Screening: Evaluation of the compound's activity against the biological targets that have been validated for its close analogs. This includes assays for mPTP inhibition, δ opioid receptor agonism, PLD2 inhibition, and RIPK1 kinase activity.

Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of derivatives by modifying the benzyl group (e.g., introducing substituents on the phenyl ring) and other positions of the triazaspirodecane core to understand the structural requirements for potency and selectivity for each biological target.

Computational Modeling: Employing molecular docking and other computational tools to predict the binding modes of this compound and its analogs within the active sites of relevant protein targets, thereby guiding the design of more potent and selective molecules.

Such a focused research program would clarify the specific biological profile of this compound and determine its potential as a lead compound for the development of novel therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19N3O B1297182 8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one CAS No. 438621-58-0

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

8-benzyl-1,3,8-triazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c18-13-15-11-14(16-13)6-8-17(9-7-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIILOBDVULJBMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC(=O)N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar and Mechanistic Insights of 8 Benzyl 1,3,8 Triazaspiro 4.5 Decan 2 One Derivatives

Systematic Evaluation of Substituent Effects on Biological Activity

Recent research into derivatives of the triazaspiro[4.5]decan-2-one scaffold has identified them as potential inhibitors of the mitochondrial permeability transition pore (mPTP), a key target in mitigating ischemia-reperfusion injury. nih.govdocumentsdelivered.comresearchgate.net Structure-activity relationship (SAR) studies on these compounds, particularly analogs based on the 1,4,8-triazaspiro[4.5]decan-2-one framework, provide critical insights into how molecular modifications influence biological activity. nih.gov

The 8-benzyl group is a foundational component in the synthesis of this class of compounds, typically introduced via N-benzyl-4-piperidone as a starting material. nih.govresearchgate.net In the studied analogs, this moiety is consistently maintained, suggesting its importance for establishing the core structure necessary for activity. nih.gov Modeling studies indicate that the N8-benzyl group plays a crucial role in anchoring the molecule within its biological target. nih.gov It is accommodated within a hydrophobic pocket formed by specific amino acid residues (His127, Y128, and L129) at the interface of the c₈-ring and subunit a of ATP synthase, a key component of the mPTP. nih.gov This hydrophobic interaction is a critical component of the molecule's binding mode, contributing significantly to its inhibitory potential.

Systematic modifications at the N1 and N3 positions of the 1,4,8-triazaspiro[4.5]decan-2-one scaffold have demonstrated a significant impact on the inhibitory potency against mPTP opening. nih.govresearchgate.net

The substituent at the 3-position is a primary determinant of activity. nih.govresearchgate.net

Alkyl Substituents: A small methyl group at this position results in mild inhibitory activity. In derivatives with an N1-acetamide group, increasing the steric bulk with more hindered, branched alkyl chains (e.g., isopropyl, isobutyl) enhances activity. However, this trend is not consistent for derivatives bearing an N1-carboxylic acid, where an isopropyl group leads to a complete loss of activity. nih.govresearchgate.net

Aryl and Arylalkyl Substituents: The introduction of an aryl or arylalkyl substituent (e.g., phenyl, benzyl) at the 3-position leads to a marked increase in potency for both N1-acetamide and N1-carboxylic acid derivatives. Further substitution on this benzyl (B1604629) group, such as with a 4-hydroxybenzyl moiety, does not produce appreciable differences in biological effect. nih.govresearchgate.net

The nature of the substituent at the N1 position also modulates the compound's efficacy. The two primary variants studied are an acetamide (B32628) (-CH₂CONH₂) and a carboxylic acid (-CH₂COOH). nih.gov The relative potency of these two variants is highly dependent on the corresponding substituent at the 3-position. For instance, with an isopropyl group at N3, the N1-acetic acid derivative is inactive, whereas the acetamide shows activity. nih.govresearchgate.net Conversely, with a benzyl or 4-hydroxybenzyl group at N3, the N1-acetic acid derivatives are more potent than their acetamide counterparts. nih.govresearchgate.net One of the most potent compounds identified from these studies was (S)-2-(8-benzyl-3-benzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid, which demonstrated high potency as an mPTP inhibitor. nih.govdocumentsdelivered.comresearchgate.net

Table 1: Structure-Activity Relationship of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives as mPTP Inhibitors. nih.govresearchgate.net

The pharmacological profile of spiro[4.5]decane derivatives is highly dependent on the nature of the heterocyclic core. While 8-benzyl-1,3,8-triazaspiro[4.5]decan-2-one analogs show activity at the mPTP, related spirocyclic structures target different biological systems. nih.gov

Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione , which feature a second carbonyl group at the 4-position (an imidazolidine-2,4-dione or hydantoin (B18101) ring), have been identified as a novel chemotype of selective agonists for the δ opioid receptor (DOR). nih.govresearchgate.net This highlights that the addition of a carbonyl group at C4 dramatically shifts the target from a mitochondrial pore component to a G-protein coupled receptor in the central nervous system. Further studies on this 2,4-dione scaffold have explored its potential as inhibitors of prolyl hydroxylase domain (PHD) enzymes, which are targets for anemia. rsc.orgresearchgate.net

Other related structures, such as 2-azaspiro[4.5]decane-1,3-diones , have been investigated for anticonvulsant activity. researchgate.net These findings collectively demonstrate that subtle changes to the spirocyclic core, such as the number and position of heteroatoms and carbonyl groups, are critical in determining the specific pharmacological activity of the resulting compound.

Conformational Analysis and its Correlation with Observed SAR

Computational modeling and docking studies have been instrumental in rationalizing the observed SAR for this class of compounds. nih.govresearchgate.net By simulating the interaction between the inhibitors and their proposed binding site on ATP synthase, a clear correlation between the molecule's conformation and its biological activity can be established. nih.gov

The docking analysis reveals a common binding mode for the active compounds. researchgate.net The ligand positions itself at the interface between the c-ring and subunit a of the F₁/Fₒ-ATP synthase complex. nih.govresearchgate.net The substituent at the 3-position is buried deep within this interface, explaining why its size, shape, and chemical nature (alkyl vs. arylalkyl) have such a profound effect on potency. nih.gov The N1-substituent (acetamide or carboxylic acid) and the piperidine (B6355638) nitrogen are positioned to be more solvent-exposed. This conformational arrangement allows key polar interactions that anchor the molecule, while the N8-benzyl group secures a hydrophobic interaction, as previously described. nih.gov The inability of the binding pocket to favorably accommodate certain conformations, such as that adopted by the N1-acetic acid derivative with an N3-isopropyl group, explains the observed "activity cliff," where a minor chemical modification leads to a total loss of function. nih.govresearchgate.net

Identification of Key Pharmacophoric Features for Target Interaction

Based on molecular modeling, several key pharmacophoric features have been identified as essential for the potent inhibition of the mPTP by this compound derivatives. nih.gov These features constitute the specific arrangement of functional groups necessary for optimal interaction with the target binding site.

The essential pharmacophore includes:

A Hydrophobic Aromatic Moiety: The N8-benzyl group serves as a critical hydrophobic anchor, fitting into a well-defined pocket formed by hydrophobic residues. nih.gov

A Hydrogen Bond Donor: The NH group of the imidazolidinone ring acts as a hydrogen bond donor, forming a crucial link to the side chain of Gln152. nih.gov

A Basic Nitrogen Atom: The piperidine nitrogen is involved in a key polar interaction, forming a salt bridge with the side chain of Asp224. nih.gov

A Lipophilic/Aromatic Group at C3: A bulky, lipophilic group at the 3-position, preferably an aryl or arylalkyl substituent, is required to occupy a deep pocket at the protein-protein interface, contributing significantly to the binding affinity. nih.govresearchgate.net

These features, arranged on the rigid spiro[4.5]decane scaffold, provide the precise three-dimensional orientation required for high-affinity binding and effective inhibition of the mPTP. nih.gov

Pharmacological Characterization and Molecular Target Identification of 8 Benzyl 1,3,8 Triazaspiro 4.5 Decan 2 One and Its Bioactive Analogs

Modulation of G-Protein Coupled Receptors (GPCRs)

Derivatives of the 1,3,8-triazaspiro[4.5]decane structure have been identified as potent and selective modulators of several G-protein coupled receptors, highlighting the versatility of this chemical scaffold.

Recent research has identified a novel chemotype of selective delta-opioid receptor (DOR) agonists based on the 1,3,8-triazaspiro[4.5]decane-2,4-dione framework. nih.govnih.gov A screening of a GPCR-focused chemical library led to the discovery of these compounds, which exhibit promising pharmacological properties. nih.gov

The primary hit compound demonstrated selectivity for the DOR over a panel of 167 other GPCRs. nih.gov Further characterization of analogs revealed a notable selectivity for the DOR over the mu-opioid receptor (MOR). researchgate.net For instance, one of the lead compounds exhibited a 9.6-fold higher binding affinity for DOR compared to MOR. researchgate.net In functional assays, these compounds act as agonists, with a noted bias towards G-protein signaling pathways over β-arrestin recruitment. nih.govnih.gov This characteristic is significant, as some studies suggest that adverse effects of certain DOR agonists may be linked to high-efficacy β-arrestin recruitment. nih.gov The discovery of this new class of G-protein-biased DOR agonists presents an alternative to previously investigated chemotypes that have failed in clinical trials. nih.govnih.gov

Interactive Data Table: DOR and MOR Activity of a Lead Analog You can sort the data by clicking on the table headers.

Receptor Target Assay Type Selectivity (Fold vs. MOR) Reference
DOR Binding Affinity 9.6 researchgate.net
DOR cAMP Functional Assay >30 researchgate.net
MOR Binding Affinity 1.0 researchgate.net

The 1,3,8-triazaspiro[4.5]decan-4-one ring system has been incorporated as an amino acid surrogate in the design of pseudopeptide antagonists for the bradykinin (B550075) B2 receptor. nih.gov Bradykinin is an inflammatory mediator that exerts its effects through two main receptor subtypes, B1 and B2. nih.gov The B2 receptor, in particular, is implicated in initiating hyperalgesic responses to bradykinin and other inflammatory stimuli. nih.gov

A series of pseudopeptides were synthesized where the Pro2-Pro3-Gly4-Phe5 section of a known decapeptide B2 antagonist was replaced with substituted 1,3,8-triazaspiro[4.5]decan-4-one-3-acetic acids. nih.gov In vitro evaluation of these compounds confirmed their affinity for the B2 receptor. nih.gov Two specific analogs, NPC 18521 and NPC 18688, were found to be particularly potent in blocking bradykinin-mediated actions in vivo, demonstrating that a significant portion of the peptide antagonist can be successfully replaced by the more compact, nonpeptide spirocyclic molecule. nih.gov This indicates the utility of the triazaspiro[4.5]decane scaffold in mimicking peptide structures to achieve potent receptor antagonism. nih.gov

The serotonin (B10506) 2A receptor (5-HT2A) is a well-established target for a wide range of therapeutics. nih.gov While direct binding data for 8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one at the 5-HT2A receptor is not extensively detailed in the reviewed literature, the structural components of the molecule warrant investigation. The N-benzyl moiety is a key feature in a class of superpotent N-benzyl phenethylamine (B48288) 5-HT2A agonists. nih.govresearchgate.net

Molecular modeling and mutational analysis studies have indicated that the N-benzyl group of these agonists may interact directly with specific residues within the receptor's binding pocket, such as Phenylalanine 339 (Phe339). nih.govresearchgate.net This interaction is crucial for the observed high affinity and potency at the 5-HT2A receptor. nih.gov Given the presence of the N-benzyl group in this compound, its potential affinity for the 5-HT2A receptor is a subject for further pharmacological investigation to determine if it acts as an agonist, antagonist, or has no significant interaction.

Enzymatic Inhibition and Functional Assays

Beyond GPCRs, analogs of this compound have demonstrated significant inhibitory activity against key enzymes involved in cell death and mitochondrial function.

Receptor-interacting protein kinase 1 (RIPK1) is a critical mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases. nih.govresearchgate.net Inhibition of RIPK1's kinase activity is a promising therapeutic strategy for these conditions. nih.govresearchgate.net

Through a virtual screening process, 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione was identified as a hit compound against RIPK1. nih.govresearchgate.net Subsequent structural optimization led to the development of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors. nih.govresearchgate.net One of the most potent analogs, compound 41, displayed prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM. nih.govresearchgate.net This compound also showed a significant anti-necroptotic effect in a cellular model of necroptosis. nih.govresearchgate.net These findings establish the diazaspiro[4.5]decane core as a viable scaffold for developing potent RIPK1 inhibitors. nih.gov

Interactive Data Table: RIPK1 Inhibition by a Lead Analog You can sort the data by clicking on the table headers.

Compound Target IC50 (nM) Assay Type Reference
Compound 41 (analog) RIPK1 92 Kinase Inhibition nih.govresearchgate.net

The mitochondrial permeability transition pore (mPTP) is a multiprotein complex in the inner mitochondrial membrane whose opening is a key event in ischemia-reperfusion injury (IRI). tandfonline.comnih.govdocumentsdelivered.com Inhibition of mPTP opening is a cytoprotective strategy. tandfonline.comnih.gov

Derivatives of 1,4,8-triaza-spiro[4.5]decan-2-one have been synthesized and characterized as novel inhibitors of mPTP opening. tandfonline.comnih.gov These compounds are believed to act by targeting the c-subunit of the F1/FO-ATP synthase complex, a key component of the mPTP. nih.govmdpi.com Modeling studies suggest a binding site for these molecules at the interface between the c8-ring and subunit a of ATP synthase. tandfonline.comresearchgate.net The inhibitory potency of these compounds is modulated by the substituent at the 3-position of the spirocyclic core. researchgate.net Generally, aryl or arylalkyl substituents at this position resulted in more potent compounds compared to small alkyl groups. researchgate.net One particularly potent compound, 14e, not only demonstrated high potency as an mPTP inhibitor but also protected cardiomyocytes from death in an in vitro model of hypoxia/reoxygenation. tandfonline.comnih.gov

Interactive Data Table: mPTP Inhibition by Selected Analogs You can sort the data by clicking on the table headers.

Compound Analog R Group at Position 3 % mPTP Inhibition (at 1 µM) Reference
13a Methyl (acetamide) Moderate researchgate.net
14a Methyl (acid) ~20% researchgate.net
14b Isopropyl (acid) Inactive researchgate.net
14e Benzyl (B1604629) (acid) ~43% researchgate.net
14f 4-OH-benzyl (acid) ~43% researchgate.net

Prolyl Hydroxylase (PHD) Inhibition Studies

The hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) are enzymes that play a crucial role in cellular response to oxygen levels. Inhibition of these enzymes can lead to the stabilization of HIF-α, which in turn can stimulate erythropoietin (Epo) production, making PHD inhibitors promising therapeutic agents for anemia. google.com

Research has identified the 1,3,8-triazaspiro[4.5]decane scaffold as a key structural motif for potent PHD inhibitors. nih.govresearchgate.net Specifically, a class of compounds known as 1,3,8-triazaspiro[4.5]decane-2,4-diones (spirohydantoins) has been extensively studied as pan-inhibitors of the PHD family of enzymes (PHD1, PHD2, and PHD3). nih.gov

These spirohydantoins were developed from an initial hit class of spirooxindoles and were optimized for PHD2 inhibition. nih.gov Through structure-activity relationship (SAR) analysis, researchers were able to develop spirohydantoin derivatives with high efficacy as short-acting PHD1-3 inhibitors. nih.gov These compounds have been shown to cause a robust upregulation of erythropoietin (EPO) in vivo in multiple preclinical species, highlighting their potential for the treatment of anemia. nih.gov

The general structure of these bioactive analogs involves the core 1,3,8-triazaspiro[4.5]decane-2,4-dione, with various substitutions to modulate activity and pharmacokinetic properties. The research in this area has led to the development of potent and selective 2-oxoglutarate (2OG) oxygenase inhibitors based on the spiro[4.5]decanone template. researchgate.netrsc.org

Table 1: Prolyl Hydroxylase (PHD) Inhibition by Bioactive Analogs

Compound Class Target(s) Observed Effect Potential Application Reference(s)
1,3,8-Triazaspiro[4.5]decane-2,4-diones (Spirohydantoins) Pan-PHD (PHD1-3) Upregulation of Erythropoietin (EPO) in vivo Treatment of Anemia nih.gov
Spiro[4.5]decanones 2-Oxoglutarate (2OG) Oxygenases Potent and selective inhibition Anemia and other ischemia-related diseases researchgate.netrsc.org

Exploration of Other Biological Activities (e.g., Antileishmanial Potential)

Leishmaniasis is a parasitic disease with a pressing need for new, effective, and safe treatments. nih.govnih.gov In the search for novel therapeutic agents, various spiro compounds have been investigated for their antileishmanial activity. nih.govresearchgate.net While there is no specific data on the antileishmanial potential of this compound, the broader class of spiroheterocycles has shown promise.

For instance, studies on spiro-acridine and spiro-piperidine derivatives have demonstrated significant in vitro activity against Leishmania species. nih.govmdpi.com Certain spiro-piperidine derivatives exhibited potent antileishmanial activity against Leishmania major promastigote and amastigote forms, with some compounds showing superior activity compared to the standard drug miltefosine. nih.gov The proposed mechanism of action for some of these compounds involves the inhibition of key parasitic enzymes like dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1). nih.gov

The exploration of spiro compounds as antileishmanial agents is an active area of research, and the 1,3,8-triazaspiro[4.5]decane scaffold could be a valuable template for the design of new drug candidates. The structural features of this scaffold could be modified to optimize for antileishmanial efficacy while minimizing host cytotoxicity.

Table 2: Antileishmanial Activity of Analogous Spiro Compounds

Compound Class Leishmania Species Form(s) Key Findings Reference(s)
Spiro-piperidine derivatives L. major Promastigote and Amastigote Superior activity to miltefosine; potential antifolate mechanism nih.gov
Spiro-acridine derivatives L. infantum, L. amazonensis Promastigote and Amastigote Demonstrated anti-amastigote effect with low toxicity to macrophages mdpi.com

Computational Chemistry and Molecular Modeling for 8 Benzyl 1,3,8 Triazaspiro 4.5 Decan 2 One Research

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a primary computational method used to predict the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in understanding the binding modes of 1,3,8-triazaspiro[4.5]decan-2-one derivatives and rationalizing their biological activity.

Research into novel inhibitors of the mitochondrial permeability transition pore (mPTP), a target for ischemia/reperfusion injury, has utilized derivatives of a 1,4,8-triaza-spiro[4.5]decan-2-one framework. Modeling studies for these compounds identified a potential binding site at the interface between the c-ring and subunit a of ATP synthase. This rationalized the observed structure-activity relationships and guided the synthesis of new, potent inhibitors.

In a different therapeutic area, virtual screening workflows led to the discovery of 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a hit compound for inhibiting receptor interaction protein kinase 1 (RIPK1), a key regulator of necroptosis. Molecular docking predicted that the benzoyl group at the N8 position of the spiro ring inserts into a hydrophobic pocket formed by residues Leu25, Val28, Val41, and Leu157.

Furthermore, studies on 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives identified a novel chemotype of δ-opioid receptor (DOR) agonists. Docking simulations suggested that these compounds bind to the orthosteric site of the receptor, providing a structural basis for their agonist activity.

Summary of Molecular Docking Studies on Triazaspiro[4.5]decane Derivatives
Derivative ClassProtein TargetKey Predicted Interactions / Binding SiteReference
1,4,8-Triazaspiro[4.5]decan-2-onesATP Synthase (mPTP component)Interface between the c-ring and subunit a.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneRIPK1 KinaseHydrophobic pocket (Leu25, Val28, Val41, Leu157).
1,3,8-Triazaspiro[4.5]decane-2,4-dionesδ-Opioid Receptor (DOR)Orthosteric binding site.

Molecular Dynamics Simulations for Binding Conformations and Stability Analysis

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complexes and to observe the dynamic behavior of the system over time.

In the investigation of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as DOR agonists, MD simulations were performed to confirm the stability of the ligand binding to the orthosteric site. These simulations provide a more dynamic and physiologically relevant model of the binding interaction compared to static docking poses, helping to validate the initial findings.

Similarly, modeling studies on 1,4,8-triaza-spiro[4.5]decan-2-one derivatives as mPTP inhibitors also involved advanced computational analysis to understand the stability and dynamics of the ligand at the ATP synthase binding site. Such simulations are crucial for confirming that the key interactions predicted by docking are maintained over time, thus lending greater confidence to the proposed binding model.

Homology Modeling and Protein Structure Prediction for Novel Targets

Based on the available research, there are no specific published studies that have employed homology modeling to predict the structure of a novel target for 8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one. This technique is typically used when the experimental structure of a protein target is unknown, but the structure of a related homologous protein is available.

Quantum Chemical Calculations for Electronic Properties and Reactivity

There is no specific information available from the conducted searches regarding the use of quantum chemical calculations to determine the electronic properties and reactivity of this compound. These methods are used to study the electron distribution, orbital energies, and reaction mechanisms at a sub-atomic level.

Advanced Chemoinformatics and Data Mining for Structure-Activity Landscape Analysis

While various studies have inherently explored the structure-activity relationships (SAR) of the 1,3,8-triazaspiro[4.5]decan-4-one scaffold, detailed reports on the application of advanced chemoinformatics or data mining to analyze the complete structure-activity landscape were not identified. Such analyses typically involve computational techniques to systematically explore how modifications to the chemical structure influence biological activity across a large dataset of compounds.

Preclinical in Vitro and in Vivo Pharmacological Assessments

Cell-Based Assays for Efficacy and Mechanism of Action

In vitro studies have been crucial in characterizing the cellular effects of triazaspiro[4.5]decan-2-one derivatives, providing insights into their cytoprotective properties and interactions with specific molecular targets.

Necroptosis is a form of programmed cell death that plays a significant role in various inflammatory diseases. The inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of the necroptosis pathway, has emerged as a promising therapeutic strategy. In the search for novel RIPK1 inhibitors, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives, closely related to the 1,3,8-triazaspiro[4.5]decan-2-one scaffold, have been identified. nih.gov One of the lead compounds from this series demonstrated a significant anti-necroptotic effect in a necroptosis model using human U937 cells. nih.gov This compound exhibited a potent inhibitory activity against RIPK1, suggesting that this class of molecules could have therapeutic potential in diseases driven by necroptosis. nih.gov

Compound ClassCell LineAssayKey Finding
2,8-diazaspiro[4.5]decan-1-one derivativesU937Necroptosis ModelSignificant anti-necroptotic effect via RIPK1 inhibition. nih.gov

Ischemia/reperfusion (I/R) injury, a common cause of tissue damage in conditions like myocardial infarction, involves the opening of the mitochondrial permeability transition pore (mPTP). The 1,3,8-triazaspiro[4.5]decane scaffold has been a foundation for the development of novel mPTP inhibitors. nih.govresearchgate.net Derivatives of 1,4,8-triazaspiro[4.5]decan-2-one have been synthesized and evaluated for their ability to protect cardiomyocytes from I/R-induced cell death. nih.govresearchgate.net

In an in vitro model of hypoxia/reoxygenation, a key feature of I/R injury, a lead compound from this series demonstrated high potency as an mPTP inhibitor and was effective in counteracting cardiomyocyte death. nih.govresearchgate.net These findings highlight the potential of these compounds to mitigate the cardiac damage associated with I/R. nih.govresearchgate.net The mechanism of action is believed to involve the targeting of the c subunit of the F1/FO-ATP synthase complex, which is a critical component of the mPTP. nih.govresearchgate.net

Compound ScaffoldCell ModelConditionPrimary Outcome
1,4,8-triazaspiro[4.5]decan-2-oneCardiomyocytesHypoxia/ReoxygenationInhibition of mPTP opening and cytoprotection. nih.govresearchgate.net

The versatility of the 1,3,8-triazaspiro[4.5]decan-4-one scaffold has been demonstrated through the synthesis of a series of N-biarylalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones, which have been evaluated for their activity at opioid receptors. nih.gov These compounds were tested for their binding affinity to mu, delta, and kappa opioid receptors, as well as the opioid receptor like-1 (ORL-1). nih.gov The studies revealed that substitutions on the biaryl moiety could enhance the affinity for the mu-opioid receptor, indicating that this chemical framework is a promising starting point for the development of novel opioid receptor modulators. nih.gov

Compound SeriesReceptors AssessedKey Finding
N-biarylalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-onesmu, delta, kappa, ORL-1Enhanced binding affinity for the mu-opioid receptor with specific substitutions. nih.gov

Animal Model Studies for Proof-of-Concept Efficacy

Following promising in vitro results, the therapeutic potential of triazaspiro[4.5]decan-2-one analogues has been further investigated in animal models of disease.

The analgesic properties of compounds targeting opioid receptors are well-established. Given the in vitro binding affinity of 1,3,8-triazaspiro[4.5]decan-4-one derivatives to opioid receptors, these compounds have been investigated for their potential to alleviate pain. The analgesic effects of kappa opioid agonists, a class of drugs that this scaffold can be designed to modulate, are known to be mediated through opioid receptors that are distinct from those targeted by mu agonists. researchgate.net This suggests that the triazaspiro[4.5]decan-4-one scaffold could be utilized to develop analgesics with potentially different side-effect profiles compared to traditional opioids.

There is currently no available research on the evaluation of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one in animal models of neurological and psychiatric disorders.

Future Perspectives and Unaddressed Research Questions

Development of Next-Generation 8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one Analogs with Enhanced Specificity

The development of next-generation analogs of this compound with improved target specificity is a primary focus of future research. The inherent rigidity of the spirocyclic core allows for precise spatial arrangement of functional groups, which can be fine-tuned to optimize interactions with biological targets. mdpi.com The goal is to design molecules that exhibit high affinity for their intended target while minimizing engagement with other proteins, thereby reducing the potential for off-target effects.

Recent studies on related triazaspiro[4.5]decane derivatives have demonstrated the feasibility of enhancing selectivity through targeted chemical modifications. For instance, the exploration of different substituents on the triazaspiro[4.5]decane-2,4-dione core has led to the identification of novel agonists with high selectivity for the delta opioid receptor (DOR). researchgate.net This work underscores the potential to modulate the pharmacological profile of these compounds through systematic structure-activity relationship (SAR) studies. Future research will likely involve the synthesis and screening of extensive libraries of this compound analogs to identify candidates with superior specificity for their therapeutic targets.

Integration of Omics Technologies for Systems-Level Understanding of Biological Effects

A significant, yet largely unexplored, area of future research is the application of "omics" technologies to gain a comprehensive, systems-level understanding of the biological effects of this compound and its analogs. Technologies such as pharmaco-transcriptomics, proteomics, and metabolomics can provide a global snapshot of the cellular changes induced by these compounds. drugbank.com This approach moves beyond the traditional "one drug, one target" paradigm to elucidate the broader biological pathways and networks that are modulated.

Exploration of Polypharmacology and Unintended Off-Target Interactions

The concept of polypharmacology, where a single drug interacts with multiple targets, is a double-edged sword in drug development. nih.gov While it can lead to enhanced therapeutic efficacy, it can also be the source of adverse effects. nih.gov A critical area of future investigation for this compound is the systematic exploration of its polypharmacological profile and the identification of any unintended off-target interactions.

Computational approaches are becoming increasingly valuable for predicting potential off-target interactions early in the drug discovery process. unibo.it These in silico methods can screen a compound against a vast array of known protein structures to identify potential binding partners. For example, a study on psychedelics profiled 41 compounds against 318 G-protein-coupled receptors to elucidate their target profiles. nih.gov A similar comprehensive screening approach for this compound and its analogs would be highly informative. This would involve both computational predictions and subsequent experimental validation to build a detailed off-target interaction map, providing a clearer picture of the compound's broader biological activity.

Sustainable and Scalable Synthetic Approaches for Analog Production

As the therapeutic potential of this compound analogs becomes more established, the development of sustainable and scalable synthetic methods will be crucial for their future clinical and commercial viability. Traditional synthetic routes often involve multiple steps and may utilize harsh reagents and solvents, which are not ideal for large-scale production. nih.gov

Future research in this area will likely focus on the principles of "green chemistry," aiming to develop more environmentally friendly and efficient synthetic processes. nih.govrsc.org This could involve the use of greener solvents, catalytic reactions to minimize waste, and the development of one-pot synthesis procedures. nih.govrsc.org Furthermore, the adoption of technologies like flow chemistry offers a promising avenue for scalable and controlled synthesis. syrris.comspirochem.comresearchgate.net Flow chemistry allows for reactions to be carried out in a continuous stream, offering advantages in terms of safety, efficiency, and scalability compared to traditional batch processing. spirochem.comchemanager-online.com The application of these modern synthetic methodologies will be essential for the efficient and responsible production of this promising class of compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one, and how can reaction yields be improved?

  • Methodological Answer : The compound is synthesized via amine condensation protocols, such as coupling benzyl derivatives with spirocyclic precursors. For example, protocols using 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one as a starting material with benzyl alcohols under carbodiimide coupling conditions yield the target compound. Optimize yields by controlling stoichiometry (e.g., 40 µmol scale), reaction time, and purification via column chromatography or recrystallization .
  • Key Parameters : Monitor reaction progress using LC-MS or TLC. APCI-MS (e.g., m/z 458 [M+H]+) confirms intermediate formation .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Methodological Answer : Use X-ray crystallography to resolve the spirocyclic core and benzyl substituent orientation. Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 9.83 Å, b = 15.38 Å, c = 12.08 Å, β = 108.7°) provide atomic-level validation .
  • Complementary Techniques : NMR (¹H/¹³C) for functional group analysis, IR for carbonyl (C=O) stretching frequencies (~1700 cm⁻¹), and HRMS for molecular ion confirmation .

Q. What role does the benzyl substituent play in modulating the compound’s physicochemical properties?

  • Methodological Answer : The benzyl group enhances lipophilicity (logP) and steric bulk, influencing solubility and binding affinity. Compare with analogs like 8-methyl or 8-phenyl derivatives to isolate substituent effects. Computational tools (e.g., DFT) predict electronic contributions .
  • Experimental Validation : Measure logP via shake-flask/HPLC methods. Solubility assays in DMSO/PBS quantify hydrophobicity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this spirocyclic scaffold in medicinal chemistry?

  • Methodological Answer : Synthesize analogs by varying substituents at the 1-, 3-, and 8-positions. For example, replace the benzyl group with dihydroindenyl or phenoxybenzyl moieties to assess bioactivity shifts. Test analogs against target receptors (e.g., GPCRs or enzymes) using competitive binding assays .
  • Case Study : 8-(3-Phenoxybenzyl) analogs showed 21.8% yield and distinct MS profiles, suggesting altered metabolic stability .

Q. What computational strategies are effective in predicting the compound’s reactivity or supramolecular interactions?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to model interactions with biological targets. MD simulations (GROMACS) assess stability of ligand-receptor complexes. QM/MM methods evaluate transition states for reactions like nucleophilic substitutions .
  • Validation : Correlate docking scores (e.g., binding energy ≤ -7.0 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can contradictory data on substituent effects in spirocyclic analogs be resolved?

  • Methodological Answer : Perform systematic SAR studies with controlled variables (e.g., substituent size, electronic effects). For example, 8-methyl analogs exhibit higher reactivity in alkylation reactions than benzyl derivatives due to reduced steric hindrance. Validate via kinetic studies (e.g., rate constants measured by HPLC) .
  • Statistical Tools : Multivariate analysis (PCA or PLS) identifies dominant factors driving activity discrepancies .

Q. What advanced synthetic methodologies (e.g., multicomponent reactions) apply to functionalize this scaffold?

  • Methodological Answer : Employ domino condensation reactions with isobutyraldehyde and nitriles in H₂SO₄ to build spirocyclic frameworks. Optimize conditions (e.g., 72h reaction time, 0°C to RT gradient) for regioselectivity .
  • Example : Three-component [C2+C2+CN] reactions yield 2-azaspiro[4.5]decan-8-ones with >80% purity after recrystallization .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray studies?

  • Methodological Answer : Screen solvents (e.g., THF/EtOH mixtures) via vapor diffusion. Adjust cooling rates (0.5°C/min) to minimize defects. Use a STOE IPDS II diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) for data collection .
  • Troubleshooting : If twinning occurs, try seeding or additives like triethylamine to stabilize crystal growth .

Methodological Resources

  • Synthesis : Protocols from combinatorial chemistry libraries .
  • Characterization : Crystallography (CCDC codes available ), NMR/LC-MS workflows .
  • Computational : COMSOL Multiphysics for reaction modeling , OPSIN for IUPAC name validation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。